molecular formula C6H6ClN3O B8599821 2-Chloropyrimidine-4-carboxyamide

2-Chloropyrimidine-4-carboxyamide

Cat. No.: B8599821
M. Wt: 171.58 g/mol
InChI Key: HRAQCCAJQSNSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrimidine-4-carboxyamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-(2-chloropyrimidin-4-yl)acetamide

InChI

InChI=1S/C6H6ClN3O/c7-6-9-2-1-4(10-6)3-5(8)11/h1-2H,3H2,(H2,8,11)

InChI Key

HRAQCCAJQSNSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CC(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonia gas was introduced in 20 ml of tetrahydrofuran at -6° C. for 35 minutes. Then it was heated to 10° C. and 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carboxylic acid chloride was added. The reaction solution was stirred for 45 minutes at room temperature. Then it was concentrated by evaporation on a rotary evaporator, the residue was poured on 90 ml of saturated NaHCO3 solution, and the aqueous phase was extracted three times with 50 ml of ethyl acetate each. The combined organic phase was washed with saturated NaCl solution, dried on Na2SO4 and concentrated by evaporation on a ratory evaporator. After drying on a high vacuum, 1.07 g of product was obtained as a white solid, corresponding to a yield of 80 percent relative to the 2-chloropyrimidine-4-carboxylic acid chloride used. The melting point of the product was 147.2° to 151.4° C. Other data of the product was:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.